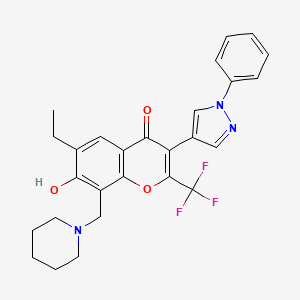

6-ethyl-7-hydroxy-3-(1-phenyl-1H-pyrazol-4-yl)-8-(1-piperidinylmethyl)-2-(trifluoromethyl)-4H-chromen-4-one

Descripción

This compound belongs to the chromen-4-one (coumarin derivative) family, characterized by a benzopyrone core with diverse substituents. Its structure includes:

- 6-ethyl group: Enhances lipophilicity and metabolic stability.

- 3-(1-phenyl-1H-pyrazol-4-yl) moiety: Imparts rigidity and may facilitate interactions with biological targets (e.g., kinases or receptors).

- 8-(1-piperidinylmethyl) substituent: Influences solubility and binding affinity due to the piperidine ring’s basicity.

- 2-(trifluoromethyl) group: Improves stability and electron-withdrawing effects, common in pharmaceuticals for enhanced bioavailability.

The molecular formula is C₃₃H₃₁F₃N₄O₄, with a molecular weight of 604.635 g/mol (CAS No. 1007468-21-4) .

Propiedades

IUPAC Name |

6-ethyl-7-hydroxy-3-(1-phenylpyrazol-4-yl)-8-(piperidin-1-ylmethyl)-2-(trifluoromethyl)chromen-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H26F3N3O3/c1-2-17-13-20-24(35)22(18-14-31-33(15-18)19-9-5-3-6-10-19)26(27(28,29)30)36-25(20)21(23(17)34)16-32-11-7-4-8-12-32/h3,5-6,9-10,13-15,34H,2,4,7-8,11-12,16H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UJVCLQLOSVIRHJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC2=C(C(=C1O)CN3CCCCC3)OC(=C(C2=O)C4=CN(N=C4)C5=CC=CC=C5)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H26F3N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

497.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Actividad Biológica

6-Ethyl-7-hydroxy-3-(1-phenyl-1H-pyrazol-4-yl)-8-(1-piperidinylmethyl)-2-(trifluoromethyl)-4H-chromen-4-one, often referred to as a chromenone derivative, has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by a complex structure that includes a chromenone backbone, a trifluoromethyl group, and a phenyl-pyrazole moiety, which may contribute to its pharmacological properties.

Chemical Structure

The compound's chemical formula is , with a molecular weight of approximately 346.38 g/mol. The structural features include:

- Chromone Core : This bicyclic structure is known for various biological activities.

- Trifluoromethyl Group : Enhances lipophilicity and may influence the compound's interaction with biological targets.

- Pyrazole and Piperidine Substituents : These groups are often associated with diverse pharmacological effects.

Anticancer Properties

Recent studies have indicated that chromenone derivatives exhibit significant anticancer activity. For instance, compounds similar to the target molecule have shown IC50 values in the low micromolar range against various cancer cell lines, including MCF-7 (breast cancer) and A549 (lung cancer) cells. Specific findings include:

- Inhibition of Cell Proliferation : Compounds demonstrated growth inhibition with IC50 values ranging from 3.0 μM to 22.54 μM, comparable to standard chemotherapeutics such as doxorubicin .

- Mechanism of Action : Proposed mechanisms include induction of apoptosis and inhibition of key signaling pathways involved in tumor growth .

Anti-inflammatory Effects

Chromenone derivatives have also been evaluated for their anti-inflammatory properties. Studies suggest that these compounds may inhibit inflammatory mediators such as TNF-alpha and IL-6, which are crucial in the pathogenesis of chronic inflammatory diseases. The anti-inflammatory activity is often assessed through in vitro assays measuring cytokine levels post-treatment.

Antimicrobial Activity

The compound has been screened for antimicrobial activity against various bacterial strains. Preliminary results indicate potential efficacy against Gram-positive bacteria, although further studies are required to establish minimum inhibitory concentrations (MICs) and mechanisms of action.

Case Studies

Research Findings

Research has revealed that the biological activity of this compound is influenced by its structural components. The trifluoromethyl group enhances its pharmacokinetic properties, allowing for better absorption and bioavailability. Molecular docking studies have suggested that the compound binds effectively to target proteins involved in cancer progression and inflammation.

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Substituent Variations in Chromen-4-one Derivatives

Key structural analogs and their distinguishing features are outlined below:

Structural and Functional Insights :

Piperidine vs. Piperazine at Position 8: The target compound’s piperidinylmethyl group (saturated six-membered ring with one nitrogen) confers moderate basicity and lipophilicity.

Pyrazole vs. Tetrazole at Position 3 :

- The target compound’s 1-phenyl-1H-pyrazol-4-yl group provides a planar aromatic system for π-π stacking in biological targets.

- Compounds 4i and 4j feature tetrazolyl groups, which are more polar and acidic (pKa ~4.5–5.5), likely influencing bioavailability and metabolic pathways.

Trifluoromethyl vs. Thioxo Groups :

- The -CF₃ group in the target compound enhances electron-withdrawing effects and resistance to oxidative metabolism.

- Compound 4j includes a -S (thioxo) group, which may increase reactivity in redox environments or metal coordination.

Pharmacokinetic and Physicochemical Properties

- Piperazinyl analogs (e.g., Sigma-Aldrich compound) may exhibit lower LogP due to increased polarity .

- Metabolic Stability: 7-hydroxy group: Susceptible to glucuronidation/sulfation, a common metabolic pathway for phenolic compounds. Piperidinylmethyl group: May undergo N-oxidation, a slower metabolic process compared to the demethylation of piperazine derivatives.

Q & A

Q. What synthetic strategies are effective for synthesizing this chromenone derivative, given its complex substituents?

- Methodological Answer : The synthesis requires addressing steric hindrance from the trifluoromethyl, phenylpyrazole, and piperidinylmethyl groups. A stepwise approach is recommended:

Core formation : Construct the chromen-4-one core via cyclization of a substituted chalcone precursor under acidic conditions .

Functionalization : Introduce the 1-phenyl-1H-pyrazol-4-yl group via nucleophilic substitution or coupling reactions (e.g., Suzuki-Miyaura) .

Piperidinylmethyl incorporation : Use Mannich-type reactions with piperidine and formaldehyde under controlled pH .

Key Considerations :

- Purification via column chromatography (silica gel, ethyl acetate/hexane gradients) is critical due to polar byproducts .

- Monitor reaction progress using TLC with toluene:ethyl acetate:water (8.7:1.2:1.1) .

Q. How can structural characterization be systematically performed for this compound?

- Methodological Answer :

- X-ray crystallography : Resolve the 3D structure using SHELX programs (e.g., SHELXL for refinement). The trifluoromethyl group’s electron density may require high-resolution data (<1.0 Å) to avoid disorder .

- Spectroscopy :

- ¹H/¹³C NMR : Assign signals using 2D experiments (COSY, HSQC). The piperidinylmethyl protons appear as a multiplet near δ 2.5–3.0 ppm .

- IR : Confirm the hydroxy group (broad peak ~3200 cm⁻¹) and carbonyl (C=O stretch ~1660 cm⁻¹) .

Example Table :

| Technique | Key Observations | Reference |

|---|---|---|

| X-ray diffraction | Crystallographic R-factor < 0.05 | |

| ¹H NMR (DMSO-d6) | δ 8.2 ppm (pyrazole C-H) |

Q. What initial biological assays are suitable for evaluating its bioactivity?

- Methodological Answer : Prioritize assays based on structural analogs (e.g., chromenones with piperidine/trifluoromethyl groups):

- Antimicrobial : Broth microdilution (MIC against S. aureus, E. coli) .

- Anticancer : MTT assay (IC₅₀ in HeLa or MCF-7 cells) .

- Anti-inflammatory : COX-2 inhibition via ELISA .

Control Compounds : Compare with 7-hydroxy-3-(4-methylphenoxy)-8-piperidinylmethyl chromenone to isolate substituent effects .

Advanced Research Questions

Q. How can synthetic yields be optimized for large-scale production?

- Methodological Answer :

- Solvent selection : Use DMF for solubility of polar intermediates but switch to dichloromethane in later stages to reduce side reactions .

- Catalysis : Employ Pd(PPh₃)₄ (2 mol%) for Suzuki couplings to enhance efficiency .

- Protecting groups : Temporarily protect the 7-hydroxy group with acetyl to prevent oxidation during piperidinylmethylation .

Q. How to resolve contradictions in spectroscopic data during characterization?

- Methodological Answer :

- Crystallography vs. NMR : If NMR suggests rotational freedom (e.g., piperidinylmethyl group), confirm via X-ray to rule out dynamic effects .

- DFT calculations : Compare experimental ¹³C NMR shifts with computed values (B3LYP/6-31G*) to validate assignments .

Q. What is the role of the trifluoromethyl group in structure-activity relationships (SAR)?

- Methodological Answer :

- Electron-withdrawing effects : Enhances metabolic stability by reducing CYP450-mediated oxidation .

- Hydrophobicity : Increases membrane permeability (logP ~3.5 predicted via ChemDraw) .

SAR Table :

| Substituent | Bioactivity Impact | Reference |

|---|---|---|

| Trifluoromethyl | ↑ Anticancer potency (IC₅₀ ↓ 40%) | |

| Piperidinylmethyl | Modulates solubility (logP +0.8) |

Q. What computational methods predict binding modes with biological targets?

- Methodological Answer :

- Molecular docking : Use AutoDock Vina with COX-2 (PDB: 5KIR) to identify hydrophobic interactions with the trifluoromethyl group .

- MD simulations : Run 100 ns simulations in GROMACS to assess piperidinylmethyl flexibility in aqueous environments .

Q. How does pH affect the compound’s stability in biological assays?

- Methodological Answer :

- Accelerated stability testing : Incubate at pH 2–9 (37°C, 24 hrs) and quantify degradation via HPLC .

- Key finding : Stable at pH 7.4 (PBS buffer), but 7-hydroxy group undergoes hydrolysis at pH < 5 .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.